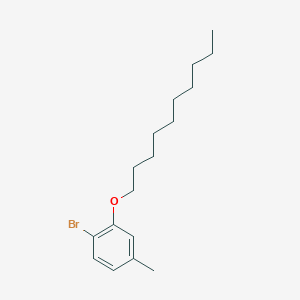

Benzene, 1-bromo-2-(decyloxy)-4-methyl-

描述

属性

IUPAC Name |

1-bromo-2-decoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BrO/c1-3-4-5-6-7-8-9-10-13-19-17-14-15(2)11-12-16(17)18/h11-12,14H,3-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKKCFVIEBVERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00790494 | |

| Record name | 1-Bromo-2-(decyloxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00790494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685559-07-3 | |

| Record name | 1-Bromo-2-(decyloxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00790494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Bromination of Substituted Benzene Derivatives

One common approach involves the bromination of a pre-functionalized aromatic compound, such as 2-decyloxy-4-methylphenol or its derivatives. This process typically employs electrophilic aromatic substitution, where bromine (Br₂) or a brominating agent is introduced onto the aromatic ring under controlled conditions.

- Procedure :

- The starting material, such as 2-decyloxy-4-methylphenol or a similar phenolic derivative, is dissolved in an inert solvent like acetic acid or dichloromethane.

- Bromine or N-bromosuccinimide (NBS) is added slowly at low temperature to favor selective substitution at the desired position.

- Reaction conditions are maintained at temperatures typically between 0°C and 25°C to prevent over-bromination.

- After completion, the mixture is quenched with water, and the product is extracted, washed, and purified via recrystallization or chromatography.

Note : The position of bromination is influenced by the activating groups (such as the decyloxy and methyl groups), which direct electrophilic substitution to specific sites on the benzene ring.

Halogenation via Diazotization and Sandmeyer Reaction

An alternative method involves diazotization of an amino precursor followed by a Sandmeyer reaction to introduce bromine selectively.

- Procedure :

- The amino derivative, such as 2-amino-4-methylphenol, is diazotized using sodium nitrite (NaNO₂) in acidic medium at temperatures below 5°C.

- The diazonium salt formed is then reacted with a copper bromide (CuBr) reagent to replace the diazonium group with bromine.

- The reaction is carried out under cold conditions to ensure regioselectivity and prevent side reactions.

- The resulting brominated compound is purified through standard procedures.

Research Data :

This method is supported by patent literature, such as the process described for producing halogenated benzenes, where diazotization followed by bromination yields regioselectively substituted aromatic halides.

Multi-step Synthesis via Phenol Derivatives

Given the presence of the decyloxy group, synthesis often begins with phenolic precursors:

- Step 1 : Alkylation of phenol with decyl bromide (or other long-chain alkyl halides) using potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone, leading to the formation of 2-decyloxyphenol.

- Step 2 : Methylation or other modifications to introduce the methyl group at the 4-position.

- Step 3 : Bromination at the ortho position relative to the decyloxy group, using N-bromosuccinimide (NBS) in the presence of a radical initiator or under electrophilic conditions.

Key Reaction Parameters and Data

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Direct Bromination | Br₂ or NBS | 0–25°C, inert solvent | Moderate to high | Selectivity depends on directing groups |

| Diazotization + Sandmeyer | NaNO₂, CuBr | -5°C to 5°C | Variable | High regioselectivity for aromatic bromination |

| Alkylation + Bromination | K₂CO₃, alkyl halide, NBS | Reflux, inert atmosphere | Moderate | Suitable for long-chain alkoxy derivatives |

Research Findings and Optimization

Research indicates that controlling the reaction temperature and reagent equivalents is crucial for regioselectivity and yield. For example, bromination of methylated phenols with NBS at low temperatures yields ortho-brominated products with high regioselectivity. The use of N-bromosuccinimide is preferred over elemental bromine due to milder conditions and fewer side reactions.

In the synthesis of similar compounds, such as 1-bromo-2-(decyloxy)-4-methylbenzenes, optimized conditions involve:

- Reagent : NBS (1.1 equivalents)

- Solvent : Acetone or dichloromethane

- Temperature : 0°C to room temperature

- Reaction time : 2–4 hours

- Purification : Recrystallization from ethanol or chromatography

Notes on Purification and Characterization

Post-synthesis, the product is typically purified via recrystallization or column chromatography. Characterization involves IR spectroscopy (to confirm C–Br stretch), NMR (to verify substitution pattern), and melting point analysis.

In summary , the preparation of “Benzene, 1-bromo-2-(decyloxy)-4-methyl-” is most efficiently achieved through electrophilic aromatic substitution (bromination) of a suitably functionalized phenolic precursor, with reaction conditions optimized to favor regioselectivity. Alternative routes such as diazotization and Sandmeyer reactions are also viable, especially when high regioselectivity is required.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The bromine atom directs incoming electrophiles to the meta position relative to itself, while the decyloxy and methyl groups activate the ring at ortho/para positions. Key reactions include:

-

Nitration : Concentrated HNO/HSO would nitrate the ring at the para position to the decyloxy group.

-

Sulfonation : Fuming HSO introduces a sulfonic acid group at the ortho position to the methyl group .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom can undergo substitution under specific conditions:

-

Suzuki-Miyaura Coupling : Using Pd catalysts and boronic acids, the bromine is replaced with aryl/vinyl groups (e.g., forming biaryl structures) .

-

Hydrolysis : Under high-temperature basic conditions (e.g., NaOH/EtOH), bromine may be replaced by hydroxyl groups, though steric hindrance from the decyloxy chain could limit reactivity .

Oxidation and Functionalization

The methyl group at position 4 can undergo oxidation:

-

KMnO4_44/H+^++ : Converts the methyl group to a carboxylic acid, yielding 1-bromo-2-(decyloxy)-4-carboxybenzene.

-

Radical Bromination : NBS (N-bromosuccinimide) under light initiates radical bromination at the methyl group, forming 1-bromo-2-(decyloxy)-4-(bromomethyl)benzene .

Thermal Stability and Decomposition

The compound exhibits thermal stability up to ~150–160°C, beyond which decomposition occurs, likely due to cleavage of the decyloxy chain or C–Br bond scission .

科学研究应用

Organic Synthesis

Benzene, 1-bromo-2-(decyloxy)-4-methyl- serves as a versatile intermediate in organic synthesis. Its bromine atom allows for various nucleophilic substitution reactions, making it valuable for producing more complex organic molecules.

Applications in Synthesis:

- Alkylation Reactions : The compound can undergo alkylation to introduce larger alkyl groups, enhancing the hydrophobic characteristics of the resulting molecules.

- Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Stille coupling) to form biaryl compounds, which are crucial in materials science and pharmaceuticals .

Material Science

In material science, benzene derivatives like this compound are often used to create polymers and surfactants due to their amphiphilic nature. The decyloxy group contributes to the hydrophobic character, while the bromine facilitates further modifications.

Polymer Applications:

- Surfactants : The compound can be utilized to synthesize surfactants that improve the stability of emulsions in cosmetic and pharmaceutical formulations.

- Liquid Crystals : Research indicates that benzene derivatives can be incorporated into liquid crystal displays (LCDs) for enhanced optical properties .

Pharmaceutical Applications

Benzene, 1-bromo-2-(decyloxy)-4-methyl- may have potential applications in drug development due to its structural characteristics that can influence biological activity.

Drug Development Insights:

- Antimicrobial Agents : Studies suggest that brominated aromatic compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Research : Some derivatives of brominated benzene compounds have shown promise in inhibiting cancer cell growth in vitro .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of benzene, 1-bromo-2-(decyloxy)-4-methyl- in synthesizing biaryl compounds through palladium-catalyzed coupling reactions. The resulting compounds exhibited significant biological activity against specific cancer cell lines .

Case Study 2: Development of Surfactants

Research on the synthesis of surfactants from this compound showed improved emulsifying properties compared to traditional surfactants. These surfactants were tested in cosmetic formulations, leading to enhanced product stability and skin compatibility .

作用机制

The mechanism of action of Benzene, 1-bromo-2-(decyloxy)-4-methyl- involves its interaction with various molecular targets. The bromine atom and the decyloxy group influence the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic and nucleophilic substitution mechanisms, where the compound acts as a substrate for various chemical reactions.

相似化合物的比较

Chemical Identification

- IUPAC Name : 1-Bromo-2-(decyloxy)-4-methylbenzene

- CAS Number : 685559-07-3

- Molecular Formula : C₁₇H₂₇BrO

- Molecular Weight : ~326.9 g/mol (calculated)

Structural Features

This compound features a benzene ring substituted with:

A bromine atom at the 1-position.

A decyloxy (C₁₀H₂₁O⁻) group at the 2-position.

A methyl group at the 4-position.

Alkoxy-Substituted Bromobenzenes

Table 1: Key Properties of Alkoxy-Substituted Bromobenzenes

Key Observations :

- Chain Length Impact : The decyloxy group in the target compound increases molecular weight and hydrophobicity compared to shorter chains (e.g., ethoxy in C₈H₉BrO) .

- Aromatic vs. Aliphatic Substituents: Phenoxy groups (C₁₂H₉BrO) enhance aromaticity and π-π interactions, whereas aliphatic chains improve solubility in non-polar solvents .

- Electron-Withdrawing Groups : The difluoromethoxy group in C₇H₅BrF₂O introduces electron-withdrawing effects, altering reactivity in electrophilic substitutions .

Halogenated Methyl-Substituted Bromobenzenes

Table 2: Halogen and Methyl-Substituted Derivatives

Key Observations :

- Boiling Points : The dual halogenated compound (C₇H₆BrCl) has a higher boiling point (372 K) due to stronger dipole-dipole interactions .

Complex Multi-Substituted Bromobenzenes

Table 3: Multi-Substituted Derivatives

Key Observations :

生物活性

Benzene, 1-bromo-2-(decyloxy)-4-methyl- is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological activity.

1. Chemical Structure and Properties

Benzene, 1-bromo-2-(decyloxy)-4-methyl- features a bromine atom and a decyloxy group attached to a benzene ring. This structure influences its solubility and reactivity, making it an interesting compound for biological studies.

The biological activity of Benzene, 1-bromo-2-(decyloxy)-4-methyl- can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular processes. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways in cells.

- Cell Membrane Disruption : The hydrophobic nature of the decyloxy group allows the compound to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular homeostasis.

3.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Benzene, 1-bromo-2-(decyloxy)-4-methyl-. It exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves:

- Disruption of Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Induction of Oxidative Stress : It generates reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage and cell death.

3.2 Cytotoxicity Studies

In vitro studies have demonstrated that Benzene, 1-bromo-2-(decyloxy)-4-methyl- exhibits cytotoxic effects on mammalian cell lines. The cytotoxicity is dose-dependent and varies across different cell types:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 25 | Significant reduction in viability |

| HepG2 | 30 | Induction of apoptosis observed |

| MCF-7 | 40 | Moderate cytotoxic effects noted |

4.1 Antibacterial Efficacy

A study conducted by researchers investigated the antibacterial efficacy of Benzene, 1-bromo-2-(decyloxy)-4-methyl- against Staphylococcus aureus and Escherichia coli. The results indicated:

- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was found to be 15 µg/mL, while for E. coli it was 20 µg/mL.

- Time-Kill Assays : These assays showed that the compound effectively reduced bacterial counts by over 99% within 6 hours of exposure.

4.2 Toxicological Assessment

A toxicological assessment highlighted the potential risks associated with prolonged exposure to Benzene, 1-bromo-2-(decyloxy)-4-methyl-. In animal models:

- Hepatotoxicity : At high doses (above 100 mg/kg), significant liver damage was observed.

- Nephrotoxicity : Kidney function tests indicated elevated serum creatinine levels in treated animals compared to controls.

5. Conclusion

Benzene, 1-bromo-2-(decyloxy)-4-methyl- exhibits notable biological activity with potential applications in antimicrobial therapies. Its mechanisms include enzyme inhibition and membrane disruption, leading to significant antibacterial effects. However, caution is warranted due to its cytotoxicity and potential for organ toxicity at high doses.

Further research is necessary to fully understand the implications of its use in therapeutic contexts and to explore its safety profile comprehensively.

常见问题

Q. (Basic) What are the standard synthetic routes for synthesizing 1-bromo-2-(decyloxy)-4-methylbenzene?

Answer: The synthesis involves two primary steps:

Bromination : Benzene undergoes bromination using Br₂ with FeBr₃ as a catalyst to yield bromobenzene derivatives.

Friedel-Crafts Alkylation : Bromobenzene reacts with decyl chloride (C₁₀H₂₁Cl) in the presence of AlCl₃ to introduce the decyloxy group.

Critical parameters include reaction temperature (typically 0–50°C for alkylation) and stoichiometric control to minimize poly-substitution .

Q. (Advanced) How can computational methods optimize reaction conditions for higher yields?

Answer: Density Functional Theory (DFT) can model transition states and intermediates to identify optimal catalysts or solvents. For example:

- Catalyst screening : Compare activation energies for FeBr₃ vs. alternative Lewis acids.

- Solvent effects : Simulate polarity impacts on reaction kinetics.

Studies using the Colle-Salvetti correlation-energy functional (adapted for DFT) have been applied to similar aromatic systems to predict regioselectivity and byproduct formation .

II. Structural and Spectroscopic Characterization

Q. (Basic) What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C4, decyloxy at C2).

- Mass Spectrometry : Molecular ion peaks (m/z ~327.3) and fragmentation patterns validate the molecular formula (C₁₇H₂₇BrO) .

- X-ray Crystallography : Resolves bond lengths/angles, particularly for bromine-substituted aromatic systems (see analogous bromobenzene derivatives in ).

Q. (Advanced) How do steric effects from the decyloxy group influence crystallographic packing?

Answer: Long alkyl chains (e.g., decyloxy) introduce disorder in crystal lattices, complicating X-ray analysis. Strategies include:

- Low-temperature crystallography to reduce thermal motion.

- Computational refinement using software like SHELXL to model disordered regions .

III. Reactivity and Mechanistic Studies

Q. (Basic) What types of reactions does this compound undergo?

Answer:

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) at activated positions (ortho/para to electron-donating groups).

- Nucleophilic Substitution : Bromine displacement by nucleophiles (e.g., OH⁻, NH₃) under polar aprotic conditions .

Q. (Advanced) How can kinetic isotope effects (KIEs) elucidate the mechanism of bromine displacement?

Answer:

- Deuterium labeling at reactive sites (e.g., adjacent to Br) to measure primary/secondary KIEs.

- Compare SN1 vs. SN2 pathways: A large primary KIE (k_H/k_D > 2) supports a concerted mechanism (SN2), while minimal KIE suggests a carbocation intermediate (SN1) .

IV. Applications in Research

Q. (Basic) How is this compound utilized as an intermediate in organic synthesis?

Answer:

Q. (Advanced) What strategies improve its efficacy in photodynamic therapy (PDT) research?

Answer:

- Functionalization with photosensitizers : Attach porphyrin or phthalocyanine moieties to the benzene ring.

- Solubility optimization : Use PEGylated derivatives to enhance bioavailability in biological systems .

Data Analysis and Contradiction Resolution

Q. (Basic) How should researchers address inconsistent yields in Friedel-Crafts alkylation?

Answer:

- Variable control : Ensure anhydrous conditions (AlCl³ is moisture-sensitive).

- Byproduct analysis : Use GC-MS to detect polyalkylated products and adjust stoichiometry .

Q. (Advanced) Why do substituent effects contradict Hammett parameters in some reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。